molecular formula C18H20N2O3S B2506946 Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate CAS No. 2097911-90-3

Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate

Cat. No. B2506946
CAS RN: 2097911-90-3
M. Wt: 344.43
InChI Key: UNAJPRNBFMSLJI-UHFFFAOYSA-N
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Description

Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate, also known as MPB, is a chemical compound that has been widely used in scientific research. MPB is a potent inhibitor of the enzyme protein kinase C theta (PKCθ), which plays a crucial role in T-cell activation and proliferation.

Scientific Research Applications

Electropolymerization and Electrochromic Properties

Research by Aydın and Kaya (2013) explored the synthesis of novel copolymers containing carbazole derivatives and their electrochromic properties. The study involved synthesizing compounds through Ullmann and Suzuki coupling reactions and further polymerizing them with thiophene and pyrrole to form copolymers. These copolymers exhibited significant electrochromic properties when coated onto an indium tin oxide surface, suggesting potential applications in smart windows and display technologies A. Aydın, I. Kaya, 2013.

Supramolecular Liquid Crystals

Naoum, Fahmi, and Almllal (2010) investigated the formation of supramolecular liquid crystal phases through hydrogen-bonding interactions between non-mesomorphic compounds. The study focused on the effects of lateral substitution on the stability and extent of these liquid crystal phases, indicating potential applications in advanced display technologies and optical devices M. Naoum, A. A. Fahmi, Wedad A. Almllal, 2010.

Synthesis and Photophysical Properties

Yoon and colleagues (2019) synthesized S, N, and Se-modified methyl salicylate derivatives to examine their photophysical properties. These derivatives, including compounds similar to Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate, showed distinct absorption and emission features, highlighting their potential in photophysical applications and material science Miyeon Yoon, Minsub Kim, Min Hyung Kim, Jun-Gill Kang, Y. Sohn, I. Kim, 2019.

Nucleophilic Substitution Reactions

Koh, Han, and Lee (1999) studied the nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines, which may include reactions relevant to this compound. Their research provides insights into the reaction mechanisms and kinetics, which are crucial for developing synthetic methodologies in organic chemistry H. Koh, K. Han, Ikchoon Lee, 1999.

properties

IUPAC Name

methyl 4-[[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-18(22)15-4-2-14(3-5-15)17(21)19-16-6-8-20(11-16)10-13-7-9-24-12-13/h2-5,7,9,12,16H,6,8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAJPRNBFMSLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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